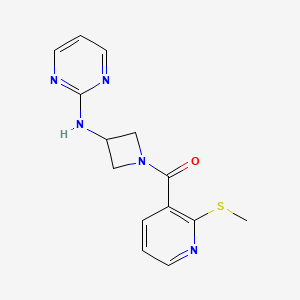

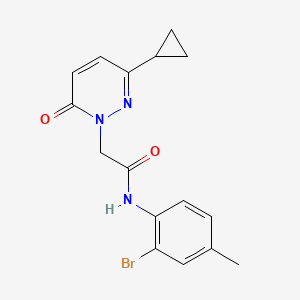

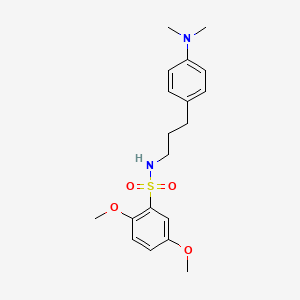

(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “(2-(Methylthio)pyridin-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds involves the use of various methods. For instance, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles . Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

A series of analogues, including those with pyrimidine-azetidinone structures, were synthesized and evaluated for their antimicrobial and antitubercular activities. This research highlights the compound's potential in developing antibacterial and antituberculosis drugs. The synthesis involved condensation reactions followed by transformations to yield final azetidinone analogues, which demonstrated significant activity against bacterial, fungal strains, and Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Chemical Synthesis Techniques

The compound's core structure facilitates the generation of nonstabilized azomethine ylides through decarboxylative condensation, showcasing its utility in organic synthesis. This process involves heating with a variety of carbonyl compounds to produce pyrrolidines, pyrrolines, and oxazolidines, highlighting its versatility in generating diverse heterocyclic structures (Tsuge et al., 1987).

Enaminone-Based Heterocyclic Compounds

Research into enaminone-containing thieno[2,3-b]pyridine scaffolds has led to the synthesis of novel thieno-fused bicyclic compounds. These compounds, including derivatives like pyrazol-3-yl)thieno[2,3-b]pyridin-4(7H)-ones, demonstrate the compound's role in constructing complex molecular architectures useful in various chemical studies (Mabkhot et al., 2015).

Potential in Parkinson's Disease Imaging

The synthesis of specific derivatives, such as HG-10-102-01, indicates potential applications in biomedical imaging, particularly in imaging of the LRRK2 enzyme in Parkinson's disease. This application suggests the compound's relevance not only in chemical synthesis but also in developing diagnostic agents for neurodegenerative diseases (Wang et al., 2017).

Antimicrobial and Anticancer Potential

Further studies have synthesized derivatives showcasing significant antimicrobial and anticancer activities. This underlines the compound's role in medicinal chemistry, providing a foundation for developing new therapeutic agents against microbial infections and cancer (Hafez et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-dependent kinases (CDKs) . CDKs are heterodimeric proteins that regulate the cell cycle and control transcriptional processes, which are crucial pathways for cell cycle regulatory machinery . CDKs 1, 2, 4, 6, and 7 are important drivers of the cell cycle, resulting in the division of a cell into two identical daughter cells .

Mode of Action

The compound interacts with its targets, the CDKs, leading to changes in the cell cycle. It is suggested that the compound may inhibit Ser780/Ser795 phosphorylation on Rb protein to induce G1 arrest . This interaction with the CDKs can lead to the control of the cell cycle and prevent uncontrolled cell division and metastasis, which can cause cancer .

Biochemical Pathways

The compound affects the biochemical pathways related to the cell cycle. By interacting with CDKs, it can regulate the cell cycle and control the transcriptional process . This regulation is a crucial pathway for the cell cycle regulatory machinery . The compound’s interaction with these pathways can lead to changes in cell division and potentially prevent uncontrolled cell division and metastasis .

Result of Action

The molecular and cellular effects of the compound’s action are related to its interaction with CDKs and its impact on the cell cycle. By inhibiting Ser780/Ser795 phosphorylation on Rb protein, the compound can induce G1 arrest . This can lead to changes in cell division, potentially preventing uncontrolled cell division and metastasis .

Propiedades

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5OS/c1-21-12-11(4-2-5-15-12)13(20)19-8-10(9-19)18-14-16-6-3-7-17-14/h2-7,10H,8-9H2,1H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQMKYSRTKOWNNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CC(C2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(4,6-difluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2964281.png)

![N-(3-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2964284.png)

![N-Methyl-1-(3-pentyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2964287.png)

![(2-[(3-Bromopyridin-2-yl)oxy]ethyl)dimethylamine](/img/structure/B2964288.png)

![(Z)-4-(N,N-dimethylsulfamoyl)-N-(3-ethyl-5,6-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964295.png)